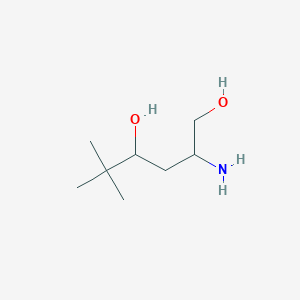
N-(2-Ethyl-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethyl-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide, also known as NEPQA, is a heterocyclic compound that has been studied for its potential applications in scientific research. NEPQA has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments for a range of purposes.
Wissenschaftliche Forschungsanwendungen
Structural and Synthesis Studies
- Spatial Orientation and Anion Coordination : Research demonstrates how amide derivatives, similar to the compound , exhibit unique spatial orientations that affect their interaction with anions. These structural properties are crucial in developing materials with specific chemical and physical properties (Kalita & Baruah, 2010).
- Co-crystal Formation : Another study highlights the formation of co-crystals and salts involving quinoline derivatives having amide bonds. This is significant for understanding the compound's potential in creating complex structures with desired properties (Karmakar, Kalita, & Baruah, 2009).
Biological Applications
- Antimicrobial and Antiprotozoal Activities : A series of quinoxaline-oxadiazole hybrids, including structures analogous to the compound of interest, showed promising antimicrobial and antiprotozoal activities. This suggests potential applications in developing new treatments for infectious diseases (Patel et al., 2017).
- Corrosion Inhibition : Theoretical studies on quinoxalines, including compounds similar to the one , have identified their efficiency as corrosion inhibitors for metals in acidic media. This opens avenues for their use in protecting materials against corrosion (Zarrouk et al., 2014).
- Luminescent Properties : The synthesis and study of lanthanide complexes with aryl amide ligands related to the compound reveal their bright red fluorescence in solid state. Such properties are useful for developing materials for optical devices and sensors (Wu et al., 2006).
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-12-7-3-4-8-13(12)20-17(22)11-16-18(23)21-15-10-6-5-9-14(15)19-16/h3-10,16,19H,2,11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADNNFHADOWWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2991962.png)
![2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2991963.png)

![N-(2,5-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991968.png)
![N-(2-chlorobenzyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991969.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2991970.png)



amine hydrobromide](/img/no-structure.png)
![3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane](/img/structure/B2991978.png)


![8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide hydrochloride](/img/structure/B2991984.png)